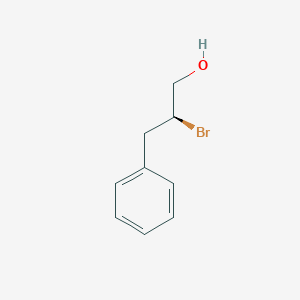
(S)-2-Bromo-3-fenilpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Bromo-3-phenylpropan-1-ol is a chiral organic compound with the molecular formula C9H11BrO. It is characterized by a bromine atom attached to the second carbon of a three-carbon chain, which is also connected to a phenyl group and a hydroxyl group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Aplicaciones Científicas De Investigación
(S)-2-Bromo-3-phenylpropan-1-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-2-Bromo-3-phenylpropan-1-ol can be synthesized through several methods. One common approach involves the bromination of (S)-3-phenylpropan-1-ol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically occurs at low temperatures to control the regioselectivity and yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of (S)-2-Bromo-3-phenylpropan-1-ol may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Bromo-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form different derivatives.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide (NaOH) in water or ethanol under reflux conditions.
Major Products Formed:
Oxidation: 3-phenylpropanal or 3-phenylpropanone.
Reduction: 3-phenylpropan-1-ol.
Substitution: 2-hydroxy-3-phenylpropan-1-ol or 2-amino-3-phenylpropan-1-ol.
Mecanismo De Acción
The mechanism of action of (S)-2-Bromo-3-phenylpropan-1-ol involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing transformations that provide insights into enzyme kinetics and mechanisms. In pharmaceutical research, the compound’s bromine atom and hydroxyl group can participate in various interactions with biological molecules, influencing its pharmacological activity.
Comparación Con Compuestos Similares
®-2-Bromo-3-phenylpropan-1-ol: The enantiomer of (S)-2-Bromo-3-phenylpropan-1-ol, differing in the spatial arrangement of atoms around the chiral center.
3-Phenylpropan-1-ol: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-1-phenylethanol: Similar structure but with a shorter carbon chain.
Uniqueness: (S)-2-Bromo-3-phenylpropan-1-ol is unique due to its chiral nature and the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
IUPAC Name |
(2S)-2-bromo-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBKHJLRENAESY-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














